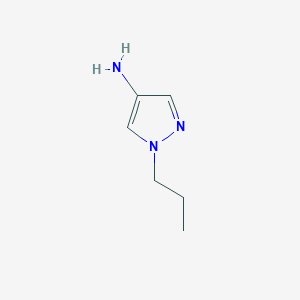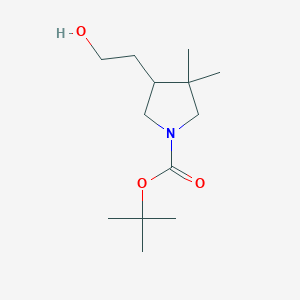![molecular formula C20H16N2O5 B2689358 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid CAS No. 1936212-63-3](/img/structure/B2689358.png)
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an ethyl-substituted MPBA linker derived from 4-hydroxy-3-methoxybenzaldehyde . It’s an alanine derivative .
Synthesis Analysis
The compound can be elongated using standard Fmoc-based solid phase chemistry and linked to supports by standard coupling procedures . The benzylic bond can be cleaved by addition of 90% TFA with appropriate scavengers .Molecular Structure Analysis
The molecular structure of the compound is complex. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in organic chemistry .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the Fmoc group . The Fmoc group can be removed under mildly acidic conditions, which allows for further chemical modifications .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 325.36 . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The synthesis of complex molecules like 3-[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid involves multiple steps, including acylation, condensation, and cyclization reactions. These processes are crucial for creating structures with potential biological activities. For instance, the formation of oxazole rings and their functionalization are foundational steps in medicinal chemistry for the development of new therapeutic agents. The synthesis of such compounds involves meticulous planning of reaction sequences to introduce various functional groups at specific positions on the molecule, enabling the exploration of chemical space around biologically active scaffolds (White et al., 2003).
Biological Activity
Research has shown that compounds structurally related to 3-[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid exhibit a broad spectrum of biological activities. For example, N-(fluorenyl-9-methoxycarbonyl) amino acids have demonstrated anti-inflammatory properties, blocking the recruitment of neutrophils into inflammatory sites without being general myelotoxins. This suggests their potential as therapeutic agents for inflammatory diseases (Burch et al., 1991).
Fluorescent Labeling and Sensing
The structural features of 3-[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid and related compounds enable their use in fluorescent labeling and sensing. The ability to exhibit strong fluorescence across a wide pH range makes these compounds excellent candidates for developing fluorescent probes and sensors for biological and chemical analytes. Their stability and high quantum yield are advantageous for applications requiring long-term or intense exposure to light and environmental factors (Hirano et al., 2004).
Peptide Synthesis
In peptide synthesis, protecting groups such as fluorenyl-9-methoxycarbonyl (Fmoc) play a critical role in the stepwise assembly of peptides. Compounds related to 3-[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid can serve as intermediates for generating activated esters and oxazolones, which are key in coupling reactions for peptide bond formation. This utility is especially relevant in the synthesis of peptides with challenging sequences, where traditional methods may fail due to aggregation or steric hindrance (Crisma et al., 1997).
Nanotechnology
The amphiphilic nature of fluorenyl-9-methoxycarbonyl-protected amino acids enables their use as surfactants for carbon nanotubes (CNTs). These molecules can form homogeneous aqueous dispersions of CNTs, which are crucial for various applications in materials science and nanotechnology. The enzymatic activation of these surfactants under physiological conditions illustrates the potential for responsive or smart materials, where the dispersion state can be controlled by external biological stimuli (Cousins et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-19(24)17-11-27-22-18(17)9-21-20(25)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTXWWORPPZGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NOC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid | |
CAS RN |
1936212-63-3 |
Source


|
| Record name | 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B2689278.png)



![2-(5-chlorothiophen-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2689284.png)
![Ethyl 5-[(2,4-dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2689287.png)

![3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2689290.png)

![5-benzyl-3-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2689294.png)
![Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2689296.png)
